molecular formula C18H18N2O3 B2475615 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2097933-32-7

2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide

Cat. No.: B2475615
CAS No.: 2097933-32-7
M. Wt: 310.353
InChI Key: WHOJGCSCRSPDKK-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a pyridine ring, and an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Preparation of Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including the formation of a cyclopropyl group.

    Coupling Reaction: The benzodioxole and pyridine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors and altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yl)acetamide: Lacks the pyridine and cyclopropyl groups.

    N-(6-cyclopropylpyridin-3-yl)methylacetamide: Lacks the benzodioxole ring.

    2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide: Lacks the cyclopropyl group.

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both benzodioxole and pyridine rings, along with the cyclopropyl group, enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(8-12-2-6-16-17(7-12)23-11-22-16)20-10-13-1-5-15(19-9-13)14-3-4-14/h1-2,5-7,9,14H,3-4,8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOJGCSCRSPDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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